molecular formula C27H28N6O B2927170 3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide CAS No. 1207034-15-8

3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide

Cat. No. B2927170
CAS RN: 1207034-15-8
M. Wt: 452.562
InChI Key: ZQHGAMDMNIGVBK-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine is a heterocyclic scaffold containing pyrazole and pyrimidine moieties . It has gained significant attention in the field of bioorganic and medicinal chemistry due to its numerous pharmacological activities .


Synthesis Analysis

These derivatives can be designed and synthesized using both green and conventional methods . The synthesized candidates are chemically confirmed using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed using spectroscopic methods and the Density Functional Theory (DFT) of the reaction mechanism is illustrated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are confirmed using spectroscopic methods and illustrated using the Density Functional Theory (DFT) .


Physical And Chemical Properties Analysis

The physicochemical properties of these compounds are measured or calculated .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound belongs to a broader class of compounds that have been synthesized and studied for their diverse chemical properties. For example, Abdelhamid et al. (2012) detailed the synthesis of pyrazolo[5,1-c][1,2,4]triazines and related derivatives containing benzofuran moiety through reactions involving hydroximoyl chlorides and active methylene compounds. These syntheses contribute to the understanding of the chemical behavior and potential reactivity of compounds structurally related to "3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide" (Abdelhamid, Fahmi, & Alsheflo, 2012).

Biological Activities

  • Various studies have focused on the synthesis and evaluation of compounds within the same chemical family for their biological activities. Hassan (2013) synthesized new 2-pyrazoline derivatives and evaluated their antibacterial and antifungal activities, indicating the potential for compounds with similar structures to have biological relevance (Hassan, 2013).

Mechanism of Action

The anti-proliferative activity of the synthesized compounds was evaluated against NCI 60 cancer cell lines . Some compounds exhibited excellent broad-spectrum cytotoxic activity . Moreover, the enzymatic assessment of the most active derivatives against EGFR tyrosine kinase showed significant inhibitory activities .

Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold has been chosen as a pharmacophore for the adenosine receptors . It has been substituted at the 5 position with reactive linkers of different lengths . These compounds were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety . This paves the way for the development of more potent conjugable and conjugated ligands targeting these membrane receptors .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then coupled with N-(3-phenylpropyl)propanamide to form the second intermediate. The final product is then obtained by coupling the second intermediate with 3-bromo-propionyl chloride.", "Starting Materials": [ "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "hydrazine hydrate", "3-bromo-propionyl chloride", "N-(3-phenylpropyl)propanamide" ], "Reaction": [ "Step 1: Synthesis of 3-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. Mix 3,4-dimethylphenylhydrazine (1.0 g) and ethyl acetoacetate (1.2 g) in acetic anhydride (10 mL) and heat the mixture at 120°C for 6 hours.", "b. Cool the reaction mixture to room temperature and add sodium acetate (1.5 g) and hydrazine hydrate (1.0 mL).", "c. Stir the mixture at room temperature for 2 hours and then filter the resulting solid.", "d. Wash the solid with water and recrystallize from ethanol to obtain 3-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine as a white solid (yield: 70%).", "Step 2: Synthesis of the second intermediate", "a. Mix 3-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine (0.5 g) and N-(3-phenylpropyl)propanamide (0.6 g) in ethanol (10 mL) and heat the mixture at reflux for 6 hours.", "b. Cool the reaction mixture to room temperature and filter the resulting solid.", "c. Wash the solid with water and recrystallize from ethanol to obtain the second intermediate as a white solid (yield: 60%).", "Step 3: Synthesis of the final product", "a. Mix the second intermediate (0.5 g) and 3-bromo-propionyl chloride (0.6 g) in dichloromethane (10 mL) and stir the mixture at room temperature for 6 hours.", "b. Wash the resulting solid with water and recrystallize from ethanol to obtain the final product as a white solid (yield: 50%)." ] }

CAS RN

1207034-15-8

Molecular Formula

C27H28N6O

Molecular Weight

452.562

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(3-phenylpropyl)propanamide

InChI

InChI=1S/C27H28N6O/c1-19-10-11-22(17-20(19)2)23-18-24-27-30-29-25(32(27)15-16-33(24)31-23)12-13-26(34)28-14-6-9-21-7-4-3-5-8-21/h3-5,7-8,10-11,15-18H,6,9,12-14H2,1-2H3,(H,28,34)

InChI Key

ZQHGAMDMNIGVBK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCCCC5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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